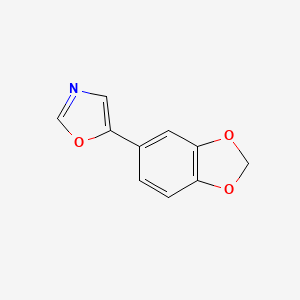

5-(1,3-Benzodioxole-5-yl)oxazole

Description

Contextual Significance of Heterocyclic Chemistry in Advanced Research

Heterocyclic chemistry is a pivotal and dynamic sub-discipline of organic chemistry, with over half of all known organic compounds being heterocyclic. msesupplies.com These cyclic molecules, which incorporate at least one atom other than carbon within their ring structure, are fundamental to numerous scientific fields, including medicine, agriculture, and materials science. msesupplies.comresearchgate.net The most common heteroatoms are nitrogen, oxygen, and sulfur.

The structural diversity and unique properties imparted by these heteroatoms make heterocyclic compounds indispensable in drug discovery and development. msesupplies.comresearchgate.net In fact, an estimated 85% of all bioactive substances contain a heterocyclic system. msesupplies.com The ability of medicinal chemists to modify heterocyclic scaffolds allows for the fine-tuning of a molecule's pharmacokinetic properties, such as solubility and lipophilicity, to enhance efficacy and safety. msesupplies.com Advanced research methods, including computational modeling and high-throughput screening, are continuously expanding the possibilities for designing novel heterocyclic compounds with tailored functions. numberanalytics.com

Importance of Oxazole (B20620) and Benzodioxole Moieties in Chemical Scaffolds

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. slideshare.nettandfonline.comwikipedia.org Its molecular formula is C₃H₃NO. numberanalytics.com The ring is planar and adheres to Hückel's rule for aromaticity, possessing a sextet of π-electrons. slideshare.nettaylorandfrancis.com However, its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619). wikipedia.org

The oxazole ring is a weak base, and its electronic properties make it susceptible to various chemical reactions. wikipedia.org Electrophilic substitution reactions typically occur at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.com Conversely, nucleophilic substitution is more common at the C2 position. tandfonline.com The hydrogen atom at the C2 position is the most acidic. taylorandfrancis.com The versatile reactivity of the oxazole ring makes it a valuable building block in the synthesis of more complex molecules. numberanalytics.com

The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxybenzene, consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comwikipedia.org This structural unit is found in numerous natural products and is a key component in the synthesis of various pharmaceuticals and other bioactive compounds. wikipedia.orgchemicalbook.com

The dioxole ring, with its two oxygen atoms, is electron-rich, which in turn increases the electron density of the fused benzene ring. chemicalbook.com This electronic characteristic facilitates electrophilic substitution reactions on the aromatic ring. chemicalbook.com The 1,3-benzodioxole scaffold is valued in medicinal chemistry for its ability to be modified to create a diverse range of derivatives with potential therapeutic applications. chemicalbook.comnih.gov

Rationale for Academic Investigation of 5-(1,3-Benzodioxole-5-yl)oxazole

The academic interest in this compound stems from the combination of its two key structural components. The oxazole ring is a known pharmacophore present in numerous compounds with a wide spectrum of biological activities. tandfonline.comresearchgate.net Similarly, the 1,3-benzodioxole moiety is a recognized structural feature in many bioactive molecules, including those with anticancer and antimicrobial properties. chemicalbook.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C10H7NO3/c1-2-8-9(14-6-13-8)3-7(1)10-4-11-5-12-10/h1-5H,6H2 |

InChI Key |

NOYVOSKSNRDZSH-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1,3 Benzodioxole 5 Yl Oxazole and Its Analogues

General Principles of Oxazole (B20620) Ring Formation

The oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom, can be constructed through several key cyclization strategies.

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a foundational method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride, typically in dry ether. wikipedia.orgyoutube.comcutm.ac.in The mechanism is a type of dehydration reaction that proceeds through an iminochloride intermediate. wikipedia.org While traditionally employing aromatic aldehydes and their corresponding cyanohydrins, aliphatic variants have also been reported. wikipedia.org

A related and widely used method is the Robinson-Gabriel synthesis. This reaction forms the oxazole ring through the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. cutm.ac.inwikipedia.orgsynarchive.com Various cyclodehydrating agents, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, are used to facilitate this transformation. ijpsonline.compharmaguideline.com The starting 2-acylamino-ketones can themselves be prepared via the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis is a robust method for creating 2,5-diaryloxazoles. ijpsonline.compharmaguideline.com

| Method | Precursors | Key Reagents | Product Type |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating Acid (e.g., H₂SO₄) | Substituted Oxazole |

Alpha-hydroxy ketones (or α-hydroxy carbonyl compounds) serve as versatile precursors for the oxazole ring. youtube.com One approach involves their reaction with amides, such as formamide (B127407), which provides the nitrogen atom and the C2 carbon of the resulting oxazole ring. youtube.com

Alternatively, α-hydroxy ketones can react with nitriles in the presence of a Lewis acid catalyst to yield oxazoles. researchgate.net This method is valued for its generality, allowing for the formation of various oxazole scaffolds by varying the substitution on both the ketone and the nitrile. researchgate.net Gold-catalyzed reactions of α-diazo oxime ethers with nitriles also represent a modern approach to constructing the oxazole core. nih.gov

The reaction between α-haloketones and primary amides is a well-established route to oxazoles, often referred to as the Bredereck synthesis. ijpsonline.comijpsonline.comslideshare.net This method is an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction proceeds by initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration. cutm.ac.in Recent advancements have seen the use of silver triflate to mediate this cyclization, allowing the reaction to proceed under mild conditions with good to excellent yields. cshl.eduresearchgate.net

The reaction of α-haloketones with amidine hydrohalide salts has also been recognized as a practical strategy for constructing the heterocyclic ring, proceeding under mild and metal-free conditions. researchgate.net

Strategies for Incorporating the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a key structural feature of the target molecule. Its incorporation can be achieved either by forming the ring system on a catechol precursor or by using a pre-functionalized benzodioxole building block.

The 1,3-benzodioxole ring system can be synthesized from catechol. wikipedia.org The classic method involves the reaction of catechol with a dihalomethane, such as dichloromethane, in the presence of a base. wikipedia.orgyoutube.com This process, known as methylenation, forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring. wikipedia.org The reaction can also be performed using formaldehyde (B43269) or its equivalents. google.com A patented method describes the use of a carbon-based solid acid as a catalyst for the reaction between catechol and an aldehyde or ketone, achieving high conversion and selectivity. google.com

A more direct and common strategy for synthesizing 5-(1,3-Benzodioxole-5-yl)oxazole involves using a pre-formed benzodioxole derivative, most notably 1,3-benzodioxole-5-carboxaldehyde (also known as piperonal). chemicalbook.com This aldehyde serves as a key starting material that already contains the desired benzodioxole moiety at the correct position.

One of the most effective methods for this transformation is the Van Leusen oxazole synthesis. ijpsonline.comorganic-chemistry.orgnih.gov This reaction allows for the one-pot synthesis of 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions (e.g., using potassium carbonate). organic-chemistry.orgnih.govwikipedia.org In this context, 1,3-benzodioxole-5-carboxaldehyde reacts with TosMIC, where the aldehyde provides the C5 carbon and the attached benzodioxole substituent, while TosMIC provides the rest of the oxazole ring atoms. nih.gov The reaction proceeds through a [3+2] cycloaddition mechanism, forming an oxazoline (B21484) intermediate which then eliminates the tosyl group to yield the aromatic oxazole. nih.gov

| Precursor | Reagent | Synthesis Method | Resulting Moiety |

| Catechol | Dichloromethane / Formaldehyde | Methylenation | 1,3-Benzodioxole |

| 1,3-Benzodioxole-5-carboxaldehyde | Tosylmethyl isocyanide (TosMIC) | Van Leusen Synthesis | This compound |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.

In the context of synthesizing this compound, the Suzuki-Miyaura coupling can be envisioned through two primary disconnection approaches:

Approach A: Coupling of a 5-halooxazole with 1,3-benzodioxole-5-boronic acid.

Approach B: Coupling of a 5-oxazolylboronic acid derivative with a halogenated 1,3-benzodioxole.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various 1,3-benzodioxole derivatives. researchgate.net For instance, new heterocyclic compounds derived from 1,3-benzodioxole have been prepared in good yields (33-89%) by coupling a brominated benzodioxole derivative with different boronic acids in the presence of a PdCl2(PPh3)2 catalyst. researchgate.net This precedent supports the feasibility of using 1,3-benzodioxole-5-boronic acid as a coupling partner.

Furthermore, the synthesis of 1,3-Bis(oxazol-5-yl)benzene derivatives has been accomplished via a Suzuki-Miyaura cross-coupling reaction, showcasing the utility of this method in constructing molecules with multiple oxazole rings. thieme-connect.de A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water has also been reported, highlighting the adaptability of this reaction to various heterocyclic systems under green conditions. semanticscholar.org

A plausible synthetic route to this compound via Suzuki-Miyaura coupling is outlined below. The reaction conditions presented are based on established protocols for similar couplings. researchgate.netorganic-chemistry.org

Table 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 5-Bromooxazole | 1,3-Benzodioxole-5-boronic acid | Pd(OAc)2 / PPh3 | K2CO3 | 1,4-Dioxane/Water | Good to Excellent |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole | 5-Bromo-1,3-benzodioxole | Pd(dppf)Cl2 | Cs2CO3 | Toluene/Ethanol | Good to Excellent |

| Yields are predicted based on analogous reactions reported in the literature. |

The optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side products. The use of N,N-ligands in palladium-catalyzed cross-couplings has also been explored and may offer advantages in specific cases. nih.gov

Click Chemistry Approaches in Benzodioxole Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net This methodology has been widely applied in drug discovery, materials science, and bioconjugation. researchgate.netbldpharm.com

For the derivatization of this compound, click chemistry offers a powerful tool for introducing a wide range of functional groups. This would typically involve the synthesis of an azide (B81097) or alkyne derivative of the parent compound, which can then be reacted with a variety of complementary alkynes or azides.

A synthetic strategy could involve the introduction of a linker arm terminating in an azide or alkyne at a suitable position on the benzodioxole or oxazole ring. For instance, starting from a halogenated precursor of this compound, a terminal alkyne could be introduced via a Sonogashira coupling, or an azide group could be installed via nucleophilic substitution.

Research has shown the successful use of click chemistry in the derivatization of benzodioxole-containing molecules. For example, a Huisgen 1,3-dipolar cycloaddition (a click reaction) between 5-(azidomethyl)-6-bromobenzo[d] researchgate.netresearchgate.netdioxole and phenylacetylene (B144264) has been reported to proceed in high yield (82%) to form a triazole derivative. researchgate.net This demonstrates the compatibility of the benzodioxole nucleus with click reaction conditions.

Table 2: Potential Click Chemistry Reactions for Derivatization

| Precursor | Reagent | Catalyst | Product Type |

| 5-(6-Azidomethyl-1,3-benzodioxol-5-yl)oxazole | Terminal Alkyne | Cu(I) | 1,2,3-Triazole linked derivative |

| 5-(6-Ethynyl-1,3-benzodioxol-5-yl)oxazole | Organic Azide | Cu(I) | 1,2,3-Triazole linked derivative |

| Azide-functionalized 5-(1,3-Benzodioxol-5-yl)oxazole | Strained Alkyne | None | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) product |

The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the final compound. researchgate.net

Direct and Novel Synthetic Routes to Oxazoles

Recent advancements in synthetic methodology have focused on developing more direct and efficient routes to oxazole cores, often from readily available starting materials and under milder conditions.

Direct Transformation from Carboxylic Acids to Oxazoles

The direct synthesis of oxazoles from carboxylic acids represents a highly atom-economical and convergent approach. Several methods have been developed to achieve this transformation, bypassing the need for pre-activated carboxylic acid derivatives like acid chlorides or esters.

One such method involves the reaction of a carboxylic acid with an α-amino acid derivative in the presence of a dehydrative condensing reagent. For example, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using carboxylic acids, amino acids, and a condensing reagent like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). nih.gov This approach could be readily adapted for the synthesis of this compound by using an appropriate amino acid that would lead to the desired substitution pattern.

The existence of related compounds such as 5-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)isoxazole-3-carboxylic acid suggests that the corresponding benzo[d]dioxole-5-carboxylic acid is a viable starting material for such transformations. organic-chemistry.org

Electrochemical Deoxygenative Reactions for Oxazole Synthesis

Electrochemical synthesis is emerging as a powerful and green alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. A novel electrochemical method for the synthesis of 5-(1H-indol-3-yl) N-substituted-1,3,4-oxadiazole-2-amines has been reported, showcasing the potential of electrochemistry in constructing five-membered heterocycles. rsc.org This method is noted for its mild conditions and high functional group tolerance. rsc.org

While this example pertains to an oxadiazole, the underlying principles of electrochemical cyclization could be applied to the synthesis of this compound. Such a process might involve the electrochemical activation of benzo[d]dioxole-5-carboxylic acid followed by reaction with a suitable partner to form the oxazole ring. The green nature of this approach, often proceeding at room temperature and without the need for metal catalysts, makes it an attractive area for further research.

Metal-Catalyzed Reactions for Substituted Oxazoles

Metal-catalyzed reactions, particularly those employing palladium, copper, and other transition metals, have been instrumental in the development of novel routes to substituted oxazoles. These reactions often proceed via mechanisms such as C-H activation, oxidative cyclization, or cross-coupling.

A facile synthesis of 2-aryl-5-hydroxy benzo[d]oxazoles has been reported, proceeding through a one-pot reaction that involves C-N bond formation followed by C-O cyclization. frontiersin.org While this leads to a benzoxazole (B165842), the principles of metal-catalyzed cyclization are broadly applicable.

Another example is the Cs2CO3-mediated one-pot synthesis of 2-aryl-5-alkyl-substituted oxazoles from aromatic primary amides and 2,3-dibromopropene. researchgate.net This method could potentially be adapted by using 1,3-benzodioxole-5-carboxamide (B1330235) as the starting material.

Table 3: Examples of Metal-Catalyzed Oxazole Syntheses

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Aromatic Primary Amide, 2,3-Dibromopropene | Cs2CO3 | 2-Aryl-5-methyl-oxazole | researchgate.net |

| Quinol, Amine | Not specified | 2-Aryl-5-hydroxy-benzo[d]oxazole | frontiersin.org |

| α-Bromoketone, Benzylamine | PIDA | 3-Amino-5-aryl-1,2,4-oxadiazole | ijpdd.org |

The choice of metal catalyst, ligand, and reaction conditions can significantly influence the regioselectivity and yield of the desired oxazole derivative.

Multi-component Reactions for Oxazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. They allow for the rapid construction of complex molecules from simple starting materials.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate libraries of related oxazole derivatives. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction is a well-established method for synthesizing fused-imidazo heterocycles.

The Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, can be considered a two-component reaction that is highly effective for preparing 5-substituted oxazoles. Using 1,3-benzodioxole-5-carbaldehyde as the aldehyde component would provide a direct route to this compound.

Table 4: Van Leusen Oxazole Synthesis

| Aldehyde | Reagent | Base | Product | Yield (%) | Reference |

| 1,3-Benzodioxole-5-carbaldehyde | Tosylmethyl isocyanide | K2CO3 | This compound | Good | |

| 3-Chlorobenzaldehyde | Tosylmethyl isocyanide | K2CO3 | 5-(3-Chlorophenyl)oxazole | 63 | |

| 3,4-Difluorobenzaldehyde | Tosylmethyl isocyanide | K2CO3 | 5-(3,4-Difluorophenyl)oxazole | 78 | |

| Yield for the target compound is predicted based on analogous reactions. |

The development of novel MCRs that incorporate the 1,3-benzodioxole moiety remains an active area of research, with the potential to provide rapid access to a diverse range of structurally complex and biologically active oxazole derivatives.

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a significant tool in modern organic chemistry, offering considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govlew.ro This technology utilizes microwave irradiation to directly and efficiently heat reaction mixtures, leading to rapid and uniform temperature increases. lew.ro Its application in the synthesis of nitrogen-containing heterocycles, such as oxazoles, is particularly valuable, providing a green and efficient pathway to these important structural motifs. ijpsonline.comnih.gov

A prominent example of microwave-assisted synthesis in this area is the [3+2] cycloaddition reaction for preparing 5-substituted oxazoles, a method based on the Van Leusen oxazole synthesis. ijpsonline.comnih.gov This approach typically involves the reaction of an aryl aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. nih.govnih.gov

Research has demonstrated that this transformation can be carried out with high efficiency under microwave irradiation. nih.govnih.gov In a notable protocol, various substituted aryl aldehydes are reacted with TosMIC using potassium phosphate (B84403) (K₃PO₄) as a base in an isopropanol (B130326) (IPA) medium. nih.govresearchgate.net The use of microwave irradiation at a controlled temperature and power significantly accelerates the reaction. For instance, the synthesis of 5-phenyl oxazole from benzaldehyde (B42025) and TosMIC was optimized to proceed in just 8 minutes at 65 °C (350 W), achieving a 96% yield when two equivalents of K₃PO₄ were used. nih.govacs.org The reaction has also been shown to be scalable, with a gram-scale synthesis of 5-phenyl oxazole yielding 1.4 g (96%) under similar conditions. acs.org

The amount of base has been identified as a critical parameter for selectively yielding either 5-substituted oxazoles or an intermediate, 4,5-disubstituted oxazolines. nih.govacs.org Generally, using two equivalents of a strong base like K₃PO₄ under microwave irradiation favors the formation of the 5-substituted oxazole. nih.govomicsdi.org In contrast, employing only one equivalent of the base under slightly modified microwave conditions tends to yield the oxazoline derivative. nih.govacs.org

The versatility of this microwave-assisted method allows for the synthesis of a wide array of 5-aryloxazole analogues by varying the starting aryl aldehyde. The protocol demonstrates good functional group compatibility, providing moderate to excellent yields for aldehydes bearing both electron-donating and electron-withdrawing substituents. nih.govnih.gov This makes it a robust and efficient route for accessing compounds structurally related to this compound.

The following table details the synthesis of several 5-aryloxazole analogues using this microwave-assisted technique.

| Aldehyde (Precursor) | Product | Reaction Time (min) | Power (W) | Temp (°C) | Yield (%) | Ref |

| Benzaldehyde | 5-Phenyl oxazole | 8 | 350 | 65 | 96 | nih.gov |

| 4-Methylbenzaldehyde | 5-(p-Tolyl)oxazole | 8 | 350 | 65 | 95 | nih.gov |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 8 | 350 | 65 | 94 | nih.gov |

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 8 | 350 | 65 | 92 | nih.gov |

| 4-Bromobenzaldehyde | 5-(4-Bromophenyl)oxazole | 8 | 350 | 65 | 91 | nih.gov |

| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 8 | 350 | 65 | 90 | nih.gov |

| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 8 | 350 | 65 | 93 | nih.gov |

Reactivity and Derivatization Strategies of 5 1,3 Benzodioxole 5 Yl Oxazole Scaffolds

General Reactivity of Oxazole (B20620) Heterocycles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. numberanalytics.com Its aromaticity is derived from the delocalization of a lone pair of electrons from the oxygen atom. oxfordsciencetrove.com The presence of the electronegative oxygen and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic attack, particularly at the C2 position. oxfordsciencetrove.comcutm.ac.in The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com

Oxazoles are generally stable compounds, but their reactivity can be harnessed for various transformations. tandfonline.com They can participate in electrophilic substitution, nucleophilic substitution, cycloaddition reactions, and conversions to other heterocyclic systems. tandfonline.comnumberanalytics.com

Nucleophilic Substitution at Oxazole Nitrogen

The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons and behaves similarly to the nitrogen in pyridine (B92270). tandfonline.compharmaguideline.com This makes it basic, although oxazoles are considered weak bases (pKa of the conjugate acid is approximately 0.8). pharmaguideline.comwikipedia.org The nitrogen atom can be targeted by electrophiles in reactions such as protonation and N-alkylation. pharmaguideline.com

The reaction with alkylating agents, such as alkyl halides, results in the formation of N-alkyloxazolium salts, which are quaternary salts. cutm.ac.inpharmaguideline.com This process represents a form of nucleophilic attack by the oxazole nitrogen on the alkyl halide. The resulting oxazolium cation is highly electron-deficient, which can influence the reactivity of the rest of the ring system.

Table 1: Reactivity at the Oxazole Nitrogen

| Reaction Type | Reagent | Product | Description |

|---|---|---|---|

| Protonation | Strong Acids (e.g., HCl) | Oxazolium Salt | Formation of a salt through the basic nitrogen atom. pharmaguideline.com |

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyloxazolium Salt | The nitrogen acts as a nucleophile to form a quaternary salt. cutm.ac.inpharmaguideline.com |

Cyclization Reactions for Extended Architectures

Oxazole rings serve as versatile building blocks in the synthesis of more complex molecular architectures, including other heterocyclic systems and fused rings. A key reaction in this context is the Diels-Alder reaction, where the oxazole can act as a diene. pharmaguideline.comchemeurope.com The cycloaddition is facilitated by electron-donating groups on the oxazole ring and reaction with dienophiles like alkenes or alkynes. pharmaguideline.com These reactions can lead to the formation of pyridines or furans after subsequent transformations of the initial adducts. pharmaguideline.comchemeurope.com

Furthermore, oxazoles can be converted into other heterocycles such as imidazoles, pyrroles, or thiazoles. tandfonline.com These transformations often proceed through nucleophilic addition, leading to ring-opening and subsequent recyclization. tandfonline.com For instance, reaction with ammonia (B1221849) or formamide (B127407) can convert an oxazole into an imidazole. pharmaguideline.com Various modern synthetic methods, including metal-catalyzed and photochemical reactions, have been developed to construct oxazoles and subsequently use them in cyclization strategies to build diverse molecular frameworks. rsc.orgnih.govorganic-chemistry.org

Reactivity of the Benzodioxole Moiety in Conjugated Systems

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This moiety is found in numerous natural products and is known for its influence on biological activity. The dioxole ring, with its two oxygen atoms, acts as an electron-donating group, increasing the electron density of the attached benzene ring. chemicalbook.com This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic attack compared to unsubstituted benzene. quora.com

Electrophilic and Nucleophilic Substitution Reactions

Due to the electron-rich nature of the benzodioxole system, electrophilic aromatic substitution is the predominant reaction pathway. chemicalbook.comquora.com The electron-donating effect of the methylenedioxy bridge directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms, which correspond to the available positions on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. quora.com

Conversely, nucleophilic aromatic substitution on the benzodioxole ring is uncommon unless the ring is activated by potent electron-withdrawing groups. youtube.comlibretexts.org For a nucleophilic attack to occur, the aromatic ring needs to be made electron-deficient, which is the opposite of the effect exerted by the methylenedioxy group. youtube.comyoutube.com Therefore, such reactions would require the presence of strongly deactivating substituents, such as nitro groups, on the aromatic portion of the moiety. libretexts.org

Table 2: Substitution Reactions on the Benzodioxole Ring

| Reaction Type | Description | Activating/Deactivating Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | The electron-rich benzene ring is attacked by an electrophile. This is the favored reaction pathway. quora.com | The methylenedioxy group is electron-donating, activating the ring for attack. chemicalbook.com |

| Nucleophilic Aromatic Substitution | A nucleophile attacks the benzene ring, displacing a leaving group. This reaction is generally difficult. youtube.com | Requires strong electron-withdrawing groups (e.g., -NO2) to deactivate the ring and stabilize the anionic intermediate (Meisenheimer complex). libretexts.org |

Oxidation and Reduction Pathways

The benzodioxole moiety can undergo specific oxidation and reduction reactions. The methylenic carbon of the dioxole ring is a key site for oxidative metabolism, particularly by cytochrome P-450 enzymes. nih.gov This oxidation can lead to the formation of a 2-hydroxy derivative, which can further react to yield catechols or other metabolites, including the cleavage of the methylenedioxy bridge to form carbon monoxide as a minor product. nih.gov Chemical oxidation, for instance with reagents like o-chloranil, can also transform benzylic positions into acetals, leading to the formation of 1,3-benzodioxoles from alkylbenzenes. nih.govmdpi.com

Reduction of the benzodioxole system is less common and typically requires harsh conditions to affect the aromatic ring. Standard catalytic hydrogenation might reduce other functional groups on the molecule without altering the stable benzodioxole core.

Strategic Derivatization for Functional Enhancement

The dual reactivity of the 5-(1,3-Benzodioxole-5-yl)oxazole scaffold allows for a wide range of derivatization strategies to modify its properties for various applications, such as in medicinal chemistry or materials science. semanticscholar.orgontosight.ai

Functionalization can be selectively targeted to either the oxazole or the benzodioxole ring. For instance, electrophilic substitution reactions (e.g., nitration, halogenation) can be directed to the electron-rich benzodioxole ring to introduce new substituents. The position of this substitution will be directed by the combined electronic effects of the oxazole and the methylenedioxy groups. Subsequently, these newly introduced groups can be further modified; for example, a nitro group can be reduced to an amine, which then serves as a handle for amide or sulfonamide formation.

The oxazole ring offers alternative sites for derivatization. The C2 position is particularly susceptible to deprotonation followed by reaction with an electrophile. wikipedia.org N-alkylation of the oxazole nitrogen introduces a positive charge and creates an oxazolium salt, which can alter the compound's solubility and electronic properties. pharmaguideline.com Furthermore, the oxazole ring can be used as a diene in Diels-Alder reactions to construct more complex, fused pyridine systems, significantly expanding the molecular architecture. chemeurope.com These strategic modifications allow for the fine-tuning of the molecule's steric and electronic profile to enhance its interaction with biological targets or to impart desired material properties. ontosight.ai

Introduction of Carboxylic Acid Groups

The introduction of a carboxylic acid group onto the this compound scaffold is a key derivatization step, as it provides a handle for further functionalization, such as in amidation and esterification reactions. A direct and efficient method for achieving this involves the synthesis of the oxazole ring from a carboxylic acid precursor.

One modern approach to synthesizing substituted oxazoles is the reaction of carboxylic acids with isocyanoacetates. nih.gov This method avoids the need for pre-generating more reactive carboxylic acid derivatives like acid chlorides. nih.gov In the context of the target scaffold, this would involve the use of 1,3-benzodioxole-5-carboxylic acid as a starting material. bldpharm.com The reaction proceeds by activating the carboxylic acid, which then reacts with an isocyanoacetate derivative to form the oxazole ring. This can be a highly efficient, one-pot synthesis. nih.gov

For instance, the reaction could be conceptualized as follows:

Starting Material: 1,3-Benzodioxole-5-carboxylic acid

Reagent: An appropriate isocyanoacetate, such as ethyl isocyanoacetate.

Product: Ethyl this compound-4-carboxylate.

The resulting ester can then be hydrolyzed to yield the desired carboxylic acid. This strategy allows for the direct incorporation of the carboxylic acid functionality at a specific position on the oxazole ring.

Alternatively, functionalization of a pre-formed oxazole ring could be explored, although this may be more complex and less regioselective.

Table 1: Conceptual Synthesis of a Carboxylic Acid Derivative

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1,3-Benzodioxole-5-carboxylic acid | Ethyl isocyanoacetate, Activating agent (e.g., triflylpyridinium reagent) | Ethyl this compound-4-carboxylate | Formation of the oxazole ring with an ester group. nih.gov |

Esterification and Amidation Reactions

With a carboxylic acid group successfully introduced, the this compound scaffold is primed for esterification and amidation reactions. These are fundamental transformations in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The carboxylic acid derivative of the scaffold can be converted to a variety of esters through reaction with different alcohols under standard esterification conditions. For example, Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or coupling with an alcohol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. This approach has been used to produce ester derivatives of related benzodioxole structures. researchgate.net

Amidation: Similarly, the carboxylic acid can be activated and reacted with a wide range of primary or secondary amines to form the corresponding amides. This is a common strategy for building molecular complexity and exploring structure-activity relationships. The synthesis of capsaicin (B1668287) analogues, for example, has involved the formation of an amide bond with a derivative of the 1,3-benzodioxole moiety. researchgate.net The reaction typically involves the use of peptide coupling reagents to facilitate the formation of the amide bond.

Table 2: Representative Esterification and Amidation Reactions

| Reaction Type | Substrate | Reagent(s) | Product |

|---|---|---|---|

| Esterification | This compound-4-carboxylic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl this compound-4-carboxylate |

Exploration of Substituent Positioning and Chemical Motifs

The exploration of different substituent positions and the introduction of various chemical motifs on the this compound scaffold are crucial for developing a comprehensive understanding of its chemical space and potential applications.

Substituents can be introduced on both the benzodioxole and the oxazole rings.

On the Benzodioxole Ring: The Suzuki-Miyaura coupling reaction is a powerful tool for introducing a wide array of substituents onto the benzodioxole ring system. researchgate.net For instance, starting with a brominated benzodioxole derivative, various aryl and heteroaryl groups can be appended. researchgate.net This allows for the synthesis of analogues with diverse electronic and steric properties.

On the Oxazole Ring: The oxazole ring itself offers multiple positions for substitution (positions 2 and 4, in addition to the existing substituent at position 5).

Position 2: The choice of the starting carboxylic acid in certain synthetic routes can determine the substituent at the 2-position of the oxazole ring.

Position 4: As described previously, the use of substituted isocyanoacetates can introduce functionality at the 4-position. nih.gov

Position 5: While the 5-position is occupied by the benzodioxole group in the parent scaffold, modifications to this group prior to oxazole formation can be considered.

The introduction of different chemical motifs can significantly influence the properties of the resulting molecules. For example, the incorporation of sulfonyl groups has been shown to be a viable strategy in the synthesis of related oxazole derivatives. biointerfaceresearch.com

Table 3: Examples of Substituent Introduction

| Position of Substitution | Reaction Type | Starting Material Example | Reagent Example | Resulting Motif |

|---|---|---|---|---|

| Benzodioxole ring | Suzuki-Miyaura Coupling | 5-(6-Bromo-1,3-benzodioxol-5-yl)oxazole | Phenylboronic acid | 5-(6-Phenyl-1,3-benzodioxol-5-yl)oxazole researchgate.net |

| Oxazole C2-position | Oxazole synthesis | 1,3-Benzodioxole-5-carboxaldehyde (as precursor) | Tosylmethyl isocyanide (Van Leusen reaction) | 2-Unsubstituted oxazole |

Computational Chemistry Studies on 5 1,3 Benzodioxole 5 Yl Oxazole and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including those containing the 1,3-benzodioxole (B145889) moiety.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For analogues of 5-(1,3-Benzodioxole-5-yl)oxazole, such as 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole, the asymmetric unit can contain two independent molecules where the benzodioxole ring system may adopt an envelope conformation. researchgate.net In this conformation, the methylene (B1212753) carbon atom acts as the "flap" of the envelope. researchgate.net The dihedral angles between the benzimidazole (B57391) and benzodioxole rings in these independent molecules have been measured at 15.35(6)° and 10.99(7)°. researchgate.net

Theoretical calculations on related structures, like certain chalcone (B49325) derivatives, have been performed using the DFT/B3LYP method with a 6-311G(d,p) basis set to optimize molecular geometry. bhu.ac.in These studies provide detailed information on bond lengths and angles, which are in good agreement with experimental data. bhu.ac.in For instance, in one such chalcone, the presence of an intramolecular hydrogen bond was confirmed by a calculated bond length of 1.678 Å. bhu.ac.in

Table 1: Selected Bond Angles in a Chalcone Analogue

| Bond | Angle (°) |

|---|---|

| C19-C21-C23 | 118.9912 |

Data obtained from DFT calculations on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bhu.ac.in

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. joaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. joaquinbarroso.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

DFT calculations are frequently used to determine HOMO and LUMO energies and the corresponding energy gap. For example, in a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT/B3LYP theory with the 6-311G(d,p) basis set was employed to calculate these parameters. rsc.org Similarly, the electronic properties of a bicyclic chalcone were investigated using DFT and time-dependent DFT (TD-DFT), revealing intramolecular charge transfer and π-π* electronic transitions. researchgate.net In a study on benzo[d]thiazole and benzo[d]oxazole containing polythiophenes, DFT calculations showed that substituting a sulfur atom with an oxygen atom in the polymer backbone affects the band gap. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Chalcone Analogue | Value | Value | Value |

| Oxadiazole Derivative | Value | Value | Value |

Prediction of Chemical Reactivity Parameters (Chemical Potential, Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters provide valuable insights into the reactivity and stability of molecules. For instance, a molecule with a high chemical hardness is generally less reactive. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. bhu.ac.in In a chalcone analogue, the positive electrostatic potential was predicted to be near the hydrogen atoms. bhu.ac.in

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are crucial in drug discovery and design.

Prediction of Binding Affinities and Interactions with Specific Biological Targets

Molecular docking studies can predict the binding affinity of a ligand to a biological target, often expressed as a docking score or binding energy. For example, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine was identified as a potent inverse agonist of the human C5a receptor, with an IC₅₀ of 11.6 nM in C5a competition radioligand binding experiments. nih.gov Another analogue, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), was found to inhibit c-Src and Abl enzymes at low nanomolar concentrations. nih.gov

Docking studies on 1,3,4-oxadiazole (B1194373) derivatives with the cyclooxygenase-2 (COX-2) enzyme have been performed to understand their binding interactions. researchgate.net Similarly, the binding of thiophene-based oxadiazole derivatives to human carbonic anhydrase IX (CA IX) protein has been investigated. nih.gov In a study on 1,2,4-triazole (B32235) hybrids, a compound featuring a benzo[d] bindingdb.orgresearchgate.netdioxole moiety demonstrated a superior binding affinity for its target protein compared to doxorubicin, with a glide score of -8.229 kcal/mol. researchgate.net

Table 3: Predicted Binding Affinities of Benzodioxole Analogues

| Compound | Target | Predicted Affinity |

|---|---|---|

| N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine | Human C5a receptor | IC₅₀ = 11.6 nM |

| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src and Abl enzymes | Low nanomolar |

| Benzo[d] bindingdb.orgresearchgate.netdioxole-tethered 1,2,4-triazole hybrid | Estrogen receptor alpha | Glide score = -8.229 kcal/mol |

Identification of Key Amino Acid Residues in Binding Pockets

A crucial aspect of molecular docking is the identification of specific amino acid residues within the binding pocket of a protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of the ligand-protein complex.

For instance, molecular docking of a bicyclic chalcone with the EGFR receptor tyrosine kinase revealed stabilizing hydrogen bonding and hydrophobic interactions. researchgate.net In another study, 5-aminothiazole and 5-aminooxazole derivatives were found to bind to a novel site on prolyl oligopeptidase (PREP), with Tyr471 being a particularly important residue for thiazole (B1198619) and oxazole (B20620) binding. nih.gov Docking studies of 1,2,4-triazole hybrids with estrogen receptor alpha identified interactions with key amino acid residues such as ARG 394, GLU 353, LEU 387, LEU 524, and MET 398. researchgate.net Furthermore, halogen bonding interactions with ARG 394 were also observed for one of the compounds. researchgate.net

Table 4: Key Amino Acid Interactions for Benzodioxole Analogues

| Compound/Analogue | Target Protein | Key Interacting Amino Acid Residues |

|---|---|---|

| Bicyclic Chalcone | EGFR receptor tyrosine kinase | Involved in hydrogen bonding and hydrophobic interactions |

| 5-Aminooxazole derivative | Prolyl Oligopeptidase (PREP) | Tyr471 |

| Benzo[d] bindingdb.orgresearchgate.netdioxole-tethered 1,2,4-triazole hybrid | Estrogen receptor alpha | ARG 394, GLU 353, LEU 387, LEU 524, MET 398 |

Elucidation of Molecular Interaction Types: Hydrogen Bonding, Hydrophobic Effects, van der Waals Forces, Pi-Pi Stacking

Hydrogen Bonding: The oxazole ring, with its nitrogen and oxygen atoms, presents potential sites for hydrogen bond formation. Computational models demonstrate that the nitrogen atom of the oxazole can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a binding pocket.

Hydrophobic Effects: The benzodioxole moiety, being largely nonpolar, plays a significant role in establishing hydrophobic interactions. These interactions are critical for the compound's ability to engage with hydrophobic pockets in proteins, effectively displacing water molecules and contributing favorably to the binding energy.

Pi-Pi Stacking: The aromatic nature of both the benzodioxole and oxazole rings facilitates pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. These interactions, where the electron clouds of the aromatic systems overlap, are a key feature in the binding of many small molecule inhibitors.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a cinematic view of the molecular world, capturing the movements and conformational changes of molecules over time. For this compound analogues, MD simulations have been employed to understand the dynamic nature of their interactions with target proteins. These simulations reveal that the ligand is not static within the binding site but rather explores a range of conformations, with the stability of the complex being a measure of the time it spends in a bound state. These dynamic studies provide a more realistic picture of the binding event than static docking models alone.

In Silico Analysis for Structural Determinants of Activity

In silico methods are pivotal in identifying the specific structural features of this compound and its analogues that are essential for their biological activity. Through techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling, researchers can pinpoint the key molecular determinants.

Studies have shown that the integrity of the 1,3-benzodioxole ring is often crucial. Furthermore, the relative orientation of the benzodioxole and oxazole rings, governed by the torsional angle between them, can significantly influence activity. The electronic properties of the oxazole ring, modulated by substituents, have also been identified as a critical factor. These computational models allow for the virtual screening of novel analogues with potentially enhanced activity.

Theoretical Studies of Photophysical Properties

Theoretical calculations, particularly those based on time-dependent density functional theory (TD-DFT), have been used to investigate the photophysical properties of oxazole derivatives. These studies focus on understanding the electronic transitions that give rise to their absorption and emission spectra. For compounds like this compound, theoretical calculations can predict the wavelengths of maximum absorption and emission, as well as the quantum yields of fluorescence, providing insights into their potential as fluorescent probes or in other photophysical applications.

Advanced Spectroscopic Characterization for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-(1,3-Benzodioxole-5-yl)oxazole is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

The benzodioxole moiety would be identified by the characteristic C-O-C stretching vibrations of the methylenedioxy bridge, which typically appear in the region of 1250-1030 cm⁻¹ researchgate.net. Additionally, the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1650-1450 cm⁻¹ range.

The oxazole (B20620) ring, being a heteroaromatic system, will show C=N and C=C stretching vibrations within the 1680-1630 cm⁻¹ and 1580-1480 cm⁻¹ regions, respectively. The C-O-C stretching within the oxazole ring is also expected, often overlapping with other absorptions in the fingerprint region.

Table 1: Characteristic IR Absorption Bands for Related Benzodioxole and Oxazole Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Compound Example | Source |

| Aromatic C-H | Stretching | > 3000 | 1-((6-bromobenzo[d] sapub.orgnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | researchgate.net |

| C=N (oxazole) | Stretching | 1681 - 1678 | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] sapub.orgnih.govdioxol-5-yl)isoxazole | researchgate.net |

| C=C (aromatic) | Stretching | 1649 - 1631 | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] sapub.orgnih.govdioxol-5-yl)isoxazole | researchgate.net |

| C-O-C (benzodioxole) | Asymmetric & Symmetric Stretching | 1239 - 1025 | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] sapub.orgnih.govdioxol-5-yl)isoxazole | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for the protons of the benzodioxole and oxazole rings. The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to give a characteristic singlet at approximately 6.0 ppm. The aromatic protons on the benzodioxole ring will appear as a set of multiplets in the aromatic region (δ 6.8-7.5 ppm). The protons on the oxazole ring are also expected in the aromatic region, with their specific chemical shifts depending on their electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule. The methylenedioxy carbon is expected to resonate at around 101-102 ppm. The aromatic carbons of the benzodioxole ring and the carbons of the oxazole ring will appear in the downfield region (typically δ 100-160 ppm). The quaternary carbons, such as those at the fusion of the rings and the C-5 of the oxazole, will have distinct chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Data for Related Structures

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity | Source |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (in DMSO-d₆) | ¹H | 11.64 (s, 1H), 8.45 (s, 1H), 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.4, 2.0 Hz, 1H), 7.91–7.82 (m, 2H), 7.62 (d, J = 8.5 Hz, 1H), 7.54 (d, J = 3.2 Hz, 1H), 6.66 (d, J = 3.2 Hz, 1H) | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (in DMSO-d₆) | ¹³C | 178.05, 167.05, 139.17, 134.86, 132.79, 132.32, 129.32, 128.49, 127.74, 122.09, 121.25, 114.51, 113.17, 103.41 | nih.gov |

| 4-(Benzenesulfonyl)-5-isobutylsulfanyl-2-phenyl-1,3-oxazole | ¹H | 0.97 (6H, d, J=6.7 Hz), 1.77 – 2.00 (1H, m), 3.14 (2H, d, J=6.7 Hz), 7.46 – 7.59 (3H, m), 7.63 – 7.71 (2H, m), 7.71 – 7.80 (1H, m), 7.88 – 7.96 (2H, m), 7.96 – 8.05 (2H, m) | biointerfaceresearch.com |

| 4-(Benzenesulfonyl)-5-isobutylsulfanyl-2-phenyl-1,3-oxazole | ¹³C | 21.2, 28.7, 39.8, 40.7, 125.1, 126.2, 127.1, 129.2, 129.7, 131.7, 134.2, 136.7, 140.0, 151.8, 160.9 | biointerfaceresearch.com |

Mass Spectrometry (MS) and Chromato-Mass-Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₇NO₃), the molecular ion peak [M]⁺ would be expected at m/z 189.04. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the oxazole ring and the loss of small molecules like CO, HCN, or cleavage at the bond connecting the two ring systems. The benzodioxole moiety can also undergo characteristic fragmentation.

Table 3: Predicted Mass Spectrometric Data

| Ion Type | Predicted m/z |

| [M]⁺ | 189.04 |

| [M+H]⁺ | 190.05 |

| [M+Na]⁺ | 212.03 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For C₁₀H₇NO₃, the calculated elemental composition would be a crucial piece of data for confirming the molecular formula.

Table 4: Calculated Elemental Analysis for C₁₀H₇NO₃

| Element | Percentage (%) |

| Carbon (C) | 63.49 |

| Hydrogen (H) | 3.73 |

| Nitrogen (N) | 7.40 |

| Oxygen (O) | 25.38 |

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive proof of a molecule's three-dimensional structure in the solid state. If a suitable crystal of this compound could be obtained, this technique would determine the precise bond lengths, bond angles, and the planarity of the ring systems.

While no specific X-ray crystal structure for the title compound has been found in the searched literature, studies on related benzodioxole derivatives show that the benzodioxole ring system is generally planar or near-planar. For instance, in the crystal structure of ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, the benzodioxole ring system is approximately planar, with only minor deviations. The dihedral angle between the benzodioxole and the adjacent aromatic ring would be a key parameter determined by this method.

Molecular Interactions and Mechanistic Insights of 5 1,3 Benzodioxole 5 Yl Oxazole in Biological Systems Focus on Mechanisms and Sar

Structure-Activity Relationship (SAR) Studies

The biological activity of 5-(1,3-Benzodioxole-5-yl)oxazole and its analogs is intricately linked to their molecular structure. SAR studies have been instrumental in elucidating the key structural features that govern their therapeutic potential. These studies involve systematic modifications of the molecule to understand how changes in its architecture affect its biological response.

Impact of Heterocycle Variations on Activity (e.g., Oxazole (B20620) vs. Isoxazole)

The core heterocyclic ring, whether an oxazole or its isomer, isoxazole (B147169), plays a pivotal role in the biological activity of these compounds. ontosight.aipharmatutor.org Both oxazole and isoxazole are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which contribute to their diverse biological activities. ontosight.ai However, the arrangement of these heteroatoms within the ring—separated by a carbon in oxazoles and adjacent in isoxazoles—can significantly influence their pharmacological properties. rsc.org

While both scaffolds are found in numerous biologically active molecules, isoxazole-containing drugs have been more frequently approved by the FDA, suggesting they may confer more favorable pharmacological properties. rsc.org For instance, isoxazole derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai The substitution pattern on both oxazole and isoxazole rings is critical in determining the specific pharmacological effects. pharmatutor.org The choice between an oxazole and an isoxazole core can lead to differences in binding interactions with biological targets, ultimately affecting potency and selectivity. mdpi.com

Influence of Substituent Positioning on Biological Responses

The placement of substituents on the this compound scaffold is a critical determinant of its biological activity. The position of these groups can significantly alter the molecule's electronic properties, steric hindrance, and ability to form key interactions with biological targets. researchgate.net

Role of Specific Chemical Motifs (e.g., Benzodioxole Moiety, Piperazine (B1678402)/Piperidine)

Certain chemical motifs are frequently incorporated into the this compound framework to enhance its biological activity. The benzodioxole moiety, piperazine ring, and piperidine (B6355638) ring are notable examples.

The 1,3-benzodioxole (B145889) moiety is a key structural feature that contributes significantly to the biological activity of various compounds. ontosight.ai Its presence can enhance a wide range of properties, including anticancer, antifungal, and anti-inflammatory activities. ontosight.ai This moiety can improve ligand-target interactions and is considered a valuable component in drug design. ontosight.ai

Similarly, the piperidine motif is also utilized in the design of biologically active compounds. For instance, in the development of antibacterials, the replacement of a phenyl ring with heteroaliphatic systems like piperidines was investigated, although in some cases, this led to a decrease in activity. nih.gov

Correlation of Structural Features with Binding Affinity and Selectivity

The specific structural features of this compound derivatives directly correlate with their binding affinity for molecular targets and their selectivity for one target over others. The interplay of the core heterocycle, substituent positioning, and the presence of key motifs dictates the strength and specificity of these interactions.

Interaction with Molecular Targets

The therapeutic effects of this compound and its derivatives are mediated through their interactions with specific molecular targets within the body. These interactions can lead to the modulation of biological pathways implicated in various diseases.

Enzymes (e.g., COX-2, Topoisomerase I, Reverse Transcriptase, Kinase Proteins, Monoamine Oxidase, HDAC6)

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes, demonstrating the broad therapeutic potential of this scaffold.

Cyclooxygenase-2 (COX-2): Several studies have focused on designing benzodioxole derivatives as selective COX-2 inhibitors for their anti-inflammatory effects. nih.govnih.gov COX-2 is an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The selectivity for COX-2 over the related COX-1 enzyme is desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Topoisomerase I: While direct studies on this compound and topoisomerase I are limited, related heterocyclic compounds have been investigated as inhibitors of this enzyme, which is crucial for DNA replication and a target for cancer therapy.

Reverse Transcriptase: Oxazole-benzenesulfonamide derivatives have been identified as inhibitors of HIV-1 reverse transcriptase. nih.gov These compounds act through a novel mechanism by inhibiting the interaction between the reverse transcriptase and the cellular protein eEF1A, thereby reducing viral replication. nih.gov

Kinase Proteins: Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in cancer therapy. mdpi.com A novel anilinoquinazoline (B1252766) containing a chloro-1,3-benzodioxole moiety, AZD0530, was developed as a potent and highly selective dual inhibitor of c-Src and Abl tyrosine kinases. nih.gov This compound demonstrated excellent pharmacokinetic properties and in vivo antitumor activity. nih.gov

Monoamine Oxidase (MAO): Piperazine derivatives clubbed with an oxadiazole ring have been designed and synthesized as potential MAO inhibitors for the treatment of depression. nih.gov Certain compounds in this class showed potent and selective inhibition of MAO-A, a key enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov

Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes involved in the regulation of gene expression, and their inhibitors are being explored for various therapeutic applications. nih.govnih.gov While direct inhibition by this compound is not extensively documented, fluorinated 1,3,4-oxadiazoles have been shown to be potent and highly selective inhibitors of HDAC6. nih.gov Interestingly, these inhibitors were also found to be substrates for HDAC6, being hydrolyzed by the enzyme. nih.gov

Receptors (e.g., PPARα, PPARγ, PPARβ/δ, Free Fatty Acid Receptor GPR40, Estrogen Receptor)

The interaction of compounds containing the 1,3-benzodioxole or oxazole motif with various receptors has been a subject of extensive research, suggesting potential (though not directly demonstrated) activity for this compound.

The Peroxisome Proliferator-Activated Receptors (PPARs) , which are crucial in regulating metabolism, are a known target for oxazole-containing compounds. nih.gov For instance, the oxazole analog 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM) has been shown to activate PPARα by binding to key amino acid residues such as Tyr501, His447, and Ser317. nih.gov This interaction is crucial for the activation of the receptor. nih.gov However, this same compound had difficulty in binding to the polar amino acid residues of PPARγ, which are necessary for the stabilization of the AF2 domain and the recruitment of co-activators. nih.gov This highlights the potential for selectivity among PPAR subtypes based on the specific structure of the oxazole derivative. nih.gov

The Estrogen Receptor (ER) is another potential target. Benzodioxole-tethered 1,2,4-triazole (B32235) hybrids have been investigated as anti-breast cancer agents, with molecular docking studies indicating interaction with human estrogen receptor alpha. nih.gov These studies suggest that the benzodioxole moiety can fit into the ligand-binding pocket of the receptor. nih.gov

In the context of plant biology, derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 . nih.govresearchgate.net Specifically, a series of N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed, and the compound designated as K-10 demonstrated significant root growth-promoting activity by enhancing auxin-related signaling responses. nih.govresearchgate.net Molecular docking studies revealed that K-10 has a strong binding affinity for the TIR1 receptor. nih.govresearchgate.net

While no direct evidence links this compound to the Free Fatty Acid Receptor GPR40 , the broader class of heterocyclic compounds is of interest in this area.

Nucleic Acids (DNA, G-quadruplex) and DNA Topoisomerases

The ability of heterocyclic compounds to interact with nucleic acids and associated enzymes is a well-established area of anticancer drug research.

Derivatives containing benzoxazole (B165842) and benzothiazole (B30560) moieties have been shown to bind to DNA . researchgate.net Molecular dynamics simulations of certain benzothiazole/benzoxazole-pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine conjugates have indicated that they can cause distortions in the DNA double helix, suggesting an intercalative binding mode. researchgate.net

DNA topoisomerases , enzymes that regulate the topology of DNA, are another potential target. Benzimidazole-oxadiazole derivatives have been identified as potent inhibitors of human topoisomerase I . nih.gov Specifically, compounds with this scaffold have exhibited significant cytotoxic activities against various cancer cell lines, and have been shown to inhibit the catalytic activity of topoisomerase I. nih.govresearchgate.net Similarly, benzimidazole-triazole derivatives have also been reported as topoisomerase I inhibitors. nih.gov

Structural Proteins (e.g., Tubulin, Microtubules)

The oxazole motif is a recurrent feature in compounds that act as tubulin polymerization inhibitors . researchgate.net These agents disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The oxazole ring, with its two heteroatoms, can engage in various interactions, including hydrogen bonds and hydrophobic interactions, with a wide array of biological targets like receptors and enzymes. researchgate.net Indolyl-α-keto-1,3,4-oxadiazoles have also been reported to inhibit tubulin polymerization, with some derivatives showing potent cytotoxic effects against cancer cells. researchgate.net

Other Cellular Pathways and Components

The 1,3-benzodioxole moiety is known to be metabolized by cytochrome P450 enzymes, which can lead to the inhibition of these enzymes. researchgate.net This property has been exploited in the design of arsenical-based antitumor agents, where conjugation with a 1,3-benzodioxole derivative led to improved efficacy. nih.gov These conjugated arsenicals were found to inhibit the thioredoxin system, leading to oxidative stress and apoptosis. nih.gov

Derivatives of 1,3-benzodioxole have also been synthesized and evaluated for their anticancer and antioxidant properties. najah.edu Furthermore, a quinazoline (B50416) derivative containing a chloro-1,3-benzodioxole moiety, AZD0530, has been developed as a potent and selective dual inhibitor of the c-Src and Abl kinases. nih.gov

Mechanistic Pathways of Biological Modulation

Based on the interactions of related compounds, the potential mechanistic pathways for this compound can be inferred to involve the inhibition of enzyme activity and the modulation of receptor activity.

Inhibition of Enzyme Activity

The structural motifs present in this compound suggest a potential for the inhibition of several key enzymes.

Succinate Dehydrogenase (SDH): Novel 1,3-benzodioxole-pyrimidine derivatives have been shown to be potent inhibitors of SDH, an essential enzyme in the mitochondrial electron transport chain. acs.org The inhibitory activity of one such derivative, 5c, was found to be comparable to the commercial fungicide boscalid. acs.org

Topoisomerase I: As previously mentioned, benzimidazole-oxadiazole derivatives can act as topoisomerase I poisons, inhibiting the enzyme's function and leading to cytotoxic effects in cancer cells. nih.govresearchgate.net

c-Src and Abl Kinases: The quinazoline derivative AZD0530, which features a 1,3-benzodioxole ring, is a powerful inhibitor of these nonreceptor tyrosine kinases that are critical for cancer progression. nih.gov

Thioredoxin Reductase (TrxR): Conjugation of arsenicals with 1,3-benzodioxole derivatives has been shown to enhance their ability to inhibit TrxR, leading to increased oxidative stress and apoptosis in cancer cells. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzodioxole and Oxazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,3-Benzodioxole-pyrimidine derivatives | Succinate Dehydrogenase (SDH) | Compound 5c showed an IC50 of 3.41 μM, comparable to boscalid. | acs.org |

| Benzimidazole-oxadiazole derivatives | Topoisomerase I | Compounds exhibited potent cytotoxic activities and inhibited enzyme function. | nih.govresearchgate.net |

| N-(5-Chloro-1,3-benzodioxol-4-yl) quinazoline derivative (AZD0530) | c-Src and Abl kinases | Inhibits enzymes at low nanomolar concentrations with high selectivity. | nih.gov |

Modulation of Receptor Activity

The modulation of receptor activity is another likely mechanism through which this compound could exert biological effects.

PPARα Activation: Oxazole derivatives have demonstrated the ability to act as PPARα agonists, suggesting a potential role in the regulation of lipid metabolism. nih.gov The binding of 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid to specific amino acids in the PPARα ligand-binding pocket underscores this potential. nih.gov

Estrogen Receptor Modulation: The interaction of benzodioxole-containing compounds with the estrogen receptor suggests a possible role in modulating estrogen-dependent signaling pathways, which could be relevant in the context of hormone-dependent cancers. nih.gov

Auxin Receptor Agonism: In plants, 1,3-benzodioxole derivatives have been shown to act as potent agonists of the auxin receptor TIR1, promoting root growth. nih.govresearchgate.net

Table 2: Receptor Modulation by Selected Benzodioxole and Oxazole Derivatives

| Compound Class | Target Receptor | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Oxazole derivatives | PPARα | Agonist | 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid binds to and activates PPARα. | nih.gov |

| Benzodioxole-tethered 1,2,4-triazole hybrids | Estrogen Receptor Alpha | Potential Modulation | Molecular docking suggests interaction with the receptor's ligand-binding pocket. | nih.gov |

Interference with Cellular Metabolic Pathways

One of the most well-documented roles of the 1,3-benzodioxole group is its ability to inhibit cytochrome P450 (CYP450) enzymes. The metabolism of the 1,3-benzodioxole ring by CYP450 can lead to the formation of a carbene intermediate, which then complexes with the heme iron of the enzyme, leading to its inactivation. This mechanism is the basis for the synergistic action of some benzodioxole-containing compounds with insecticides.

Furthermore, derivatives of 1,3-benzodioxole have been shown to interfere with other metabolic pathways. For instance, certain 1,3-benzodioxole derivatives have been investigated for their ability to inhibit the thioredoxin system. This system, crucial for maintaining cellular redox balance, is often upregulated in cancer cells. Inhibition of thioredoxin reductase (TrxR) by these compounds can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.

A study on 1,3-benzodioxole derivatives conjugated with arsenicals demonstrated that these compounds could inhibit the thioredoxin system, leading to anti-proliferative effects. nih.gov Although structurally different from this compound, this highlights a potential mechanism by which the benzodioxole moiety could interfere with cellular metabolism.

| Compound Class | Metabolic Target | Observed Effect | Reference |

| 1,3-Benzodioxole derivatives | Cytochrome P450 (CYP450) | Inhibition | drugbank.com |

| 1,3-Benzodioxole-arsenical conjugates | Thioredoxin Reductase (TrxR) | Inhibition, ROS increase | nih.gov |

| 1,3-Benzodioxole derivatives | Cyclooxygenase (COX) enzymes | Inhibition | researchgate.netmdpi.com |

This table presents data on the interference of various benzodioxole-containing compounds with cellular metabolic pathways.

Inducing Apoptosis

The induction of apoptosis is a hallmark of many anticancer agents. While there is no direct evidence for this compound as an apoptosis inducer, numerous studies on related benzodioxole and oxazole derivatives suggest this as a plausible activity.

For example, a series of novel benzoxazole and thiazole-based derivatives were designed as potential inhibitors of the anti-apoptotic protein Bcl-2. In these studies, the most potent compounds were found to upregulate the pro-apoptotic protein Bax and down-regulate Bcl-2, leading to an increase in caspase-3 levels and subsequent apoptosis in human colon cancer cell lines.

Similarly, research on 1,3-benzodioxole derivatives has shown their potential to induce apoptosis. In one study, certain benzodioxole carboxamide derivatives were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in liver cancer cells. The mechanism was associated with a reduction in the secretion of alpha-fetoprotein, indicating reduced tumorigenicity.

The structural similarity of this compound to these active compounds suggests that it could potentially interact with key regulators of apoptosis. The combination of the planar, heterocyclic oxazole ring and the benzodioxole moiety may allow for interactions with the binding sites of apoptotic proteins.

| Compound Class | Cell Line(s) | Apoptotic Mechanism | Reference |

| Benzoxazole and Thiazole (B1198619) derivatives | HCT-116 (colon cancer) | Bcl-2 inhibition, increased caspase-3 and Bax levels | |

| 1,3-Benzodioxole carboxamide derivatives | Hep3B (liver cancer) | G2/M phase arrest, reduced alpha-fetoprotein secretion | |

| 1,3-Benzodioxole-arsenical conjugates | 4T1 (breast cancer) | TrxR inhibition, increased caspase-3 activity | nih.gov |

This table summarizes the apoptosis-inducing effects of various compounds containing benzodioxole, benzoxazole, or thiazole moieties.

Interaction with Biological Macromolecules (e.g., Polymers of Living Systems, Structural Isosteres of Nucleic Bases)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. The planar aromatic structure of this compound suggests a potential for interaction with polymers of living systems, such as DNA and proteins.

Interaction with DNA:

Oxazole-containing compounds have been shown to interact with DNA. For instance, oxazole yellow dyes can bind to DNA through intercalation, inserting their planar aromatic moiety between adjacent base pairs. This can lead to an increase in the length of the DNA molecule and potentially disrupt processes like transcription and replication. Furthermore, some oxazole-containing macrocyclic compounds have been specifically designed to target and stabilize G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. This stabilization can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.

Derivatives of 1,3,4-oxadiazole (B1194373), which are structurally similar to oxazoles, have also been shown to interact with DNA. Studies have indicated that these compounds can bind to the groove of the DNA helix, leading to potential anticancer effects.

Interaction with Proteins:

The benzodioxole and oxazole moieties can also participate in interactions with proteins. As mentioned previously, benzodioxole derivatives can inhibit enzymes like CYP450 and TrxR. nih.govdrugbank.com Additionally, various oxazole derivatives have been synthesized as inhibitors of specific enzymes, such as cyclooxygenase (COX) and protein kinases, which are often implicated in disease pathways. researchgate.net For example, certain benzodioxole derivatives have been evaluated as COX inhibitors, suggesting a potential anti-inflammatory or anticancer effect. researchgate.net

The ability of the oxazole ring to act as a bioisostere for other functional groups, such as esters and amides, allows it to mimic the structure of natural ligands and interact with their corresponding protein targets. The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.

| Compound/Derivative Class | Macromolecule Target | Mode of Interaction | Potential Consequence | Reference |